tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate
CAS No.:
Cat. No.: VC13801999
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21FN2O2 |
|---|---|
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | UPBZJZJIXWPUNM-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@H]1C[C@@H](CNC1)F |
| SMILES | CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |
Introduction
Synthesis and Applications
The synthesis of similar compounds typically involves several key steps, including the formation of the piperidine ring and the introduction of the fluorine atom. These compounds are often investigated for their potential effects on biological systems, particularly in the central nervous system, due to their ability to interact with specific receptors and enzymes.
Comparison with Similar Compounds
Similar compounds, such as tert-butyl (cis-5-fluoropiperidin-3-yl)(methyl)carbamate, share structural features but may differ in stereochemistry or specific functional groups. These differences can significantly impact their reactivity and biological activity.
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate | C11H20FN2O2 | Contains a pyrrolidine ring; different stereochemistry affects reactivity |
| tert-Butyl N-{[(3R,4R)-4-fluoropiperidin-3-yl]methyl}carbamate | C11H20FN2O2 | Different stereochemistry; potential for varied biological activity |
| tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate | C11H20F2N2O2 | Contains difluorinated piperidine; alters electronic properties |
| tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | C11H19FN2O2 | Amino group provides different reactivity; diverse applications |
| tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate | C11H20FN2O2 | Pyrrolidine structure offers distinct steric and electronic characteristics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume